

3-Methyl-4-nitrobenzaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzaldehyde

Cat. No.: B101905

[Get Quote](#)

An In-depth Technical Guide to 3-Methyl-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-nitrobenzaldehyde is an aromatic organic compound featuring a benzaldehyde structure substituted with a methyl group at the 3-position and a nitro group at the 4-position. Its chemical structure, possessing both an electron-donating methyl group and a strongly electron-withdrawing nitro group, makes it a versatile intermediate in organic synthesis. The aldehyde functional group serves as a reactive site for a variety of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **3-Methyl-4-nitrobenzaldehyde**, with a focus on its relevance to chemical research and drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **3-methyl-4-nitrobenzaldehyde**.^[1] The structure consists of a benzene ring with a formyl group (-CHO), a methyl group (-CH₃), and a nitro group (-NO₂) at positions 1, 3, and 4, respectively.

Structural Identifiers:

- Molecular Formula: C₈H₇NO₃[\[1\]](#)[\[2\]](#)
- SMILES: CC1=C(C=C(=O))C=C--INVALID-LINK--[O-][\[1\]](#)
- InChI: InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3[\[1\]](#)
- InChIKey: WHJDQIWWIJARMK-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **3-Methyl-4-nitrobenzaldehyde** is presented in the table below. It is important to note that some of the data are predicted values from computational models.

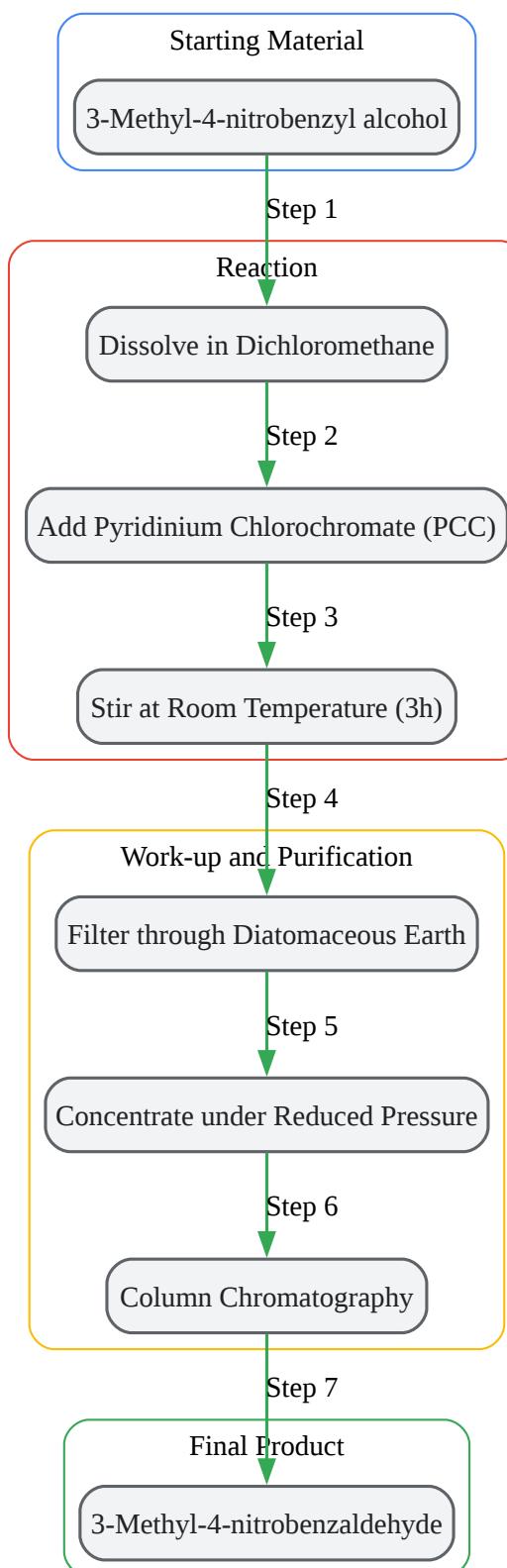
Property	Value	Source
Molecular Weight	165.15 g/mol	[1] [2]
Appearance	Brown to dark brown solid	[3]
Boiling Point	304.4 ± 30.0 °C (Predicted)	[3]
Density	1.278 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	2-8°C under inert gas	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3-Methyl-4-nitrobenzaldehyde** is through the oxidation of the corresponding alcohol.

Synthesis of 3-Methyl-4-nitrobenzaldehyde via Oxidation

A common and efficient method for the synthesis of **3-Methyl-4-nitrobenzaldehyde** is the oxidation of 3-methyl-4-nitrobenzyl alcohol using pyridinium chlorochromate (PCC).


Experimental Protocol:

- Dissolution: Dissolve 3-methyl-4-nitrobenzyl alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.

- Oxidation: Add pyridinium chlorochromate (1.1 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 3 hours.
- Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth.
- Concentration: Concentrate the filtrate under reduced pressure.
- Purification: Adsorb the concentrated residue onto 100-200 mesh silica and purify by flash column chromatography using a petroleum ether solution containing 5% ethyl acetate as the eluent.
- Product: The final product, **3-methyl-4-nitrobenzaldehyde**, is obtained as a milky white crystalline solid with a reported yield of 93%.[\[3\]](#)

Characterization Data:

- ^1H NMR (300 MHz, CDCl_3) δ : 2.66 (s, 3H), 7.84-7.87 (m, 2H), 8.04-8.07 (d, J = 8.7 Hz, 1H), 10.12 (s, 1H).[\[3\]](#)
- IR (KBr) cm^{-1} : 3104, 3079, 2981, 2857, 2743, 1702, 1607, 1518, 1383, 1361, 1308, 1226, 1153, 1008, 832, 735.[\[3\]](#)

[Click to download full resolution via product page](#)*Synthesis of 3-Methyl-4-nitrobenzaldehyde.*

Synthetic Applications in Chemical Research

The aldehyde and nitro functionalities of **3-Methyl-4-nitrobenzaldehyde** make it a valuable precursor for a range of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Nitrobenzaldehydes are excellent substrates for this reaction due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the aldehyde carbon.

Exemplary Experimental Protocol (adapted for **3-Methyl-4-nitrobenzaldehyde**):

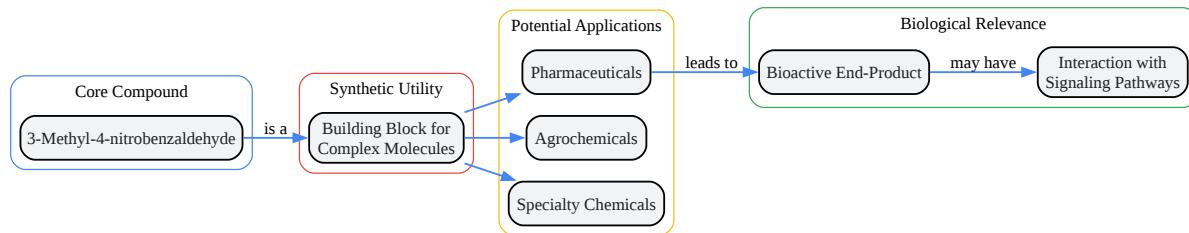
- Dissolution: In a round-bottom flask, dissolve **3-Methyl-4-nitrobenzaldehyde** (1.0 equivalent) in ethanol.
- Addition of Active Methylene Compound: Add malononitrile (1.1 equivalents) to the solution.
- Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
- Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the mixture to room temperature to allow the product to crystallize.
- Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. This reaction is highly valuable for the stereoselective formation of carbon-carbon double bonds.

Exemplary Experimental Protocol (adapted for **3-Methyl-4-nitrobenzaldehyde**):

- Ylide Formation (in situ): In a round-bottom flask under an inert atmosphere, suspend a suitable phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) in an appropriate solvent (e.g., THF). Add a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.
- Aldehyde Addition: Dissolve **3-Methyl-4-nitrobenzaldehyde** (1.0 equivalent) in the same solvent and add it dropwise to the ylide solution.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the corresponding alkene.


Relevance in Drug Development

Aromatic nitro compounds and benzaldehydes are important structural motifs in medicinal chemistry. While there is limited public information on specific drugs synthesized directly from **3-Methyl-4-nitrobenzaldehyde**, its structural class is of significant interest. For instance, 3-nitrobenzaldehyde is a key intermediate in the synthesis of several dihydropyridine calcium channel blockers, such as nitrendipine and nimodipine.^[4] Derivatives of nitrobenzaldehydes are also explored for their potential as antibacterial agents.^[5] Given its reactivity, **3-Methyl-4-nitrobenzaldehyde** serves as a valuable building block for generating libraries of novel compounds for biological screening.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **3-Methyl-4-nitrobenzaldehyde** is directly involved in specific signaling pathways. Its primary role in a drug development context is as a synthetic intermediate, which is then elaborated into a more complex, biologically active molecule. The biological activity of the final product would then be

investigated to determine its mechanism of action and any interactions with cellular signaling pathways.

[Click to download full resolution via product page](#)

Role of **3-Methyl-4-nitrobenzaldehyde** in Synthesis.

Conclusion

3-Methyl-4-nitrobenzaldehyde is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of reactive aldehyde and nitro functional groups make it an important starting material for a variety of organic transformations. For researchers in drug discovery and development, this compound offers a scaffold that can be readily modified to produce novel molecules with potential therapeutic applications. The detailed protocols and data presented in this guide provide a solid foundation for the use of **3-Methyl-4-nitrobenzaldehyde** in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-4-nitrobenzaldehyde | C8H7NO3 | CID 11194528 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methyl-4-nitrobenzaldehyde chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101905#3-methyl-4-nitrobenzaldehyde-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com